Product packaging for Methyl 4-bromo-2,2-dimethylbutanoate(Cat. No.:CAS No. 4833-99-2)

Methyl 4-bromo-2,2-dimethylbutanoate

Cat. No.: B3141675
CAS No.: 4833-99-2
M. Wt: 209.08 g/mol
InChI Key: LSEMRAPWMAYTFA-UHFFFAOYSA-N
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Description

Overview of Halogenated Esters in Contemporary Organic Chemistry Research

Halogenated organic compounds, which contain one or more halogen atoms, are prevalent in numerous industrial and chemical applications. quora.com Specifically, halogenated esters, which integrate the reactivity of both an ester and an alkyl halide, represent a class of highly versatile building blocks in modern organic synthesis. ijrpr.com The presence of a halogen atom provides a reactive site for nucleophilic substitution or the formation of organometallic reagents, while the ester group can undergo a variety of transformations, including hydrolysis, amidation, and reduction. libretexts.org

In contemporary research, these bifunctional molecules are prized for their ability to construct complex molecular architectures. Brominated lactones (cyclic esters), for instance, are crucial synthetic intermediates for introducing lactone units into organic molecules, which are found in many natural products and pharmaceuticals. beilstein-journals.orgnih.gov The reactivity of the carbon-halogen bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making halogenated esters key precursors in the synthesis of a wide array of more complex molecules. numberanalytics.com

Significance of Methyl 4-bromo-2,2-dimethylbutanoate in Synthetic Pathways

This compound, a γ-bromo ester, is a structurally significant molecule for several synthetic applications. While specific documented uses of this exact compound are not extensively reported, its reactivity can be inferred from chemically related structures. A primary application for γ-bromoesters is in the synthesis of γ-lactones through intramolecular cyclization. This transformation is a fundamental process in organic synthesis for creating five-membered ring systems.

The structure of this compound possesses a unique feature: two methyl groups on the α-carbon (the carbon adjacent to the ester carbonyl). This "gem-dimethyl" substitution pattern prevents α-halogenation and reactions that require enolate formation at that position. nih.gov However, it is well-suited for other transformations. For example, similar α-halo esters are known to participate in the Reformatsky reaction, which involves an organozinc reagent to form β-hydroxy esters. wikipedia.org It is plausible that this compound could be utilized in similar metal-assisted coupling reactions. The steric hindrance provided by the gem-dimethyl group could also influence the stereochemical outcome of such reactions.

Furthermore, the primary bromide in this compound makes it an excellent substrate for SN2 reactions, allowing for the introduction of various nucleophiles at the terminal position to create a diverse range of substituted butanoate esters. libretexts.org

Evolution of Research Perspectives on Alkyl Halide Esters

The study of alkyl halide esters has evolved significantly over time. Historically, the synthesis of esters from alkyl halides and carboxylate salts was a well-established method, often catalyzed by amines, representing a fundamental transformation in organic chemistry. acs.org The reactivity of these compounds was traditionally centered around nucleophilic substitution (SN1 and SN2) and elimination reactions, which have been foundational concepts in organic chemistry for decades. patsnap.commasterorganicchemistry.com

In recent years, research has shifted towards developing more sophisticated and efficient synthetic methodologies. ijrpr.com A major trend is the application of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, which has revolutionized the use of alkyl halides. numberanalytics.com These modern methods allow for the formation of carbon-carbon bonds with high precision and under milder conditions than classical methods. Concurrently, there is a growing emphasis on "green chemistry," focusing on developing sustainable and environmentally friendly processes for the synthesis and reaction of alkyl halides to minimize waste and environmental impact. ijrpr.com Research now explores novel catalysts and reaction conditions to improve selectivity and efficiency, expanding the utility of alkyl halide esters in the synthesis of complex molecules, including pharmaceuticals and advanced materials. ijrpr.comnumberanalytics.com

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 4833-99-2
Molecular Formula C₇H₁₃BrO₂
Molecular Weight 209.09 g/mol
IUPAC Name This compound
Synonyms 4-Bromo-2,2-dimethylbutanoic acid methyl ester, Methyl 2,2-dimethyl-4-bromobutanoate
Monoisotopic Mass 208.00989 Da
Predicted XlogP 2.1

Note: Data sourced from publicly available chemical databases. beilstein-journals.orguni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13BrO2 B3141675 Methyl 4-bromo-2,2-dimethylbutanoate CAS No. 4833-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-2,2-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-7(2,4-5-8)6(9)10-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEMRAPWMAYTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCBr)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101228785
Record name Butanoic acid, 4-bromo-2,2-dimethyl-, methyl ester
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Molecular Weight

209.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4833-99-2
Record name Butanoic acid, 4-bromo-2,2-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4833-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-bromo-2,2-dimethyl-, methyl ester
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Record name methyl 4-bromo-2,2-dimethylbutanoate
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Synthetic Methodologies for Methyl 4 Bromo 2,2 Dimethylbutanoate

Direct Bromination Approaches for Butanoate Esters

Direct bromination of a suitable butanoate ester, such as methyl 2,2-dimethylbutanoate, presents a potential route to Methyl 4-bromo-2,2-dimethylbutanoate. The success of this approach hinges on the regioselective introduction of the bromine atom at the C-4 position.

Alpha-Bromination Strategies

Alpha-bromination, a common method for introducing bromine at the carbon adjacent to a carbonyl group, is not a viable strategy for the synthesis of this compound from methyl 2,2-dimethylbutanoate. This is because the target molecule requires bromination at the C-4 position, not the C-2 (alpha) position. Furthermore, the alpha-carbon of methyl 2,2-dimethylbutanoate is a quaternary carbon, lacking any hydrogen atoms. Reactions such as the Hell-Volhard-Zelinsky (HVZ) reaction, which are effective for the alpha-bromination of carboxylic acids, proceed via the formation of an enol or enolate intermediate. The absence of alpha-hydrogens in the starting ester prevents the formation of such intermediates, thereby rendering alpha-bromination impossible.

Radical Bromination Protocols

Radical bromination offers a more promising direct route to this compound. This method relies on the generation of bromine radicals, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. The reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the substrate to form an alkyl radical, which then reacts with a bromine source.

The regioselectivity of radical bromination is dictated by the stability of the resulting alkyl radical. In the case of methyl 2,2-dimethylbutanoate, hydrogen abstraction can occur at either the C-3 or C-4 positions. Abstraction of a hydrogen atom from the C-4 position results in a primary radical, while abstraction from the C-3 position would yield a secondary radical. Generally, the order of radical stability is tertiary > secondary > primary. However, in this specific substrate, the C-3 position is sterically hindered by the adjacent gem-dimethyl group at the C-2 position. This steric hindrance may influence the selectivity of the hydrogen abstraction, potentially favoring the formation of the primary radical at the less hindered C-4 position.

A plausible protocol for the radical bromination of methyl 2,2-dimethylbutanoate would involve refluxing the ester with NBS and a catalytic amount of AIBN in a suitable solvent like carbon tetrachloride (CCl₄).

Table 1: Plausible Reaction Conditions for Radical Bromination of Methyl 2,2-dimethylbutanoate
Parameter Condition
Starting Material Methyl 2,2-dimethylbutanoate
Reagent N-Bromosuccinimide (NBS)
Initiator Azobisisobutyronitrile (AIBN)
Solvent Carbon tetrachloride (CCl₄)
Temperature Reflux
Product This compound

Multi-Step Synthesis from Precursor Molecules

Multi-step synthetic routes provide greater control over the final product's structure and are often necessary when direct methods are not feasible or lead to mixtures of products.

Esterification of Brominated Carboxylic Acid Derivatives

A reliable method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 4-bromo-2,2-dimethylbutanoic acid. The Fischer esterification is a classic and widely used method for this transformation. chemicalbook.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). chemicalbook.com The reaction is an equilibrium process, and the use of excess methanol helps to drive the equilibrium towards the formation of the ester.

A typical procedure would involve refluxing a solution of 4-bromo-2,2-dimethylbutanoic acid in methanol with a catalytic amount of concentrated sulfuric acid. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess methanol is removed, and the crude product is worked up and purified, typically by distillation or chromatography.

Table 2: Typical Conditions for Fischer Esterification of 4-bromo-2,2-dimethylbutanoic acid
Parameter Condition
Starting Material 4-bromo-2,2-dimethylbutanoic acid
Reagent Methanol (excess)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Temperature Reflux
Product This compound

Functional Group Interconversions from Related Halides

While less common, the synthesis of this compound could potentially be achieved through the interconversion of other halides. For instance, if a corresponding chloro- or iodo- derivative at the C-4 position were available, a Finkelstein reaction could be employed. This reaction involves the treatment of an alkyl chloride or iodide with a bromide salt, such as sodium bromide, in a suitable solvent like acetone. The equilibrium of this reaction is driven by the differential solubility of the resulting sodium halides in the solvent.

Another potential route involves the conversion of a hydroxyl group to a bromide. If methyl 4-hydroxy-2,2-dimethylbutanoate were available, it could be treated with a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) to yield the desired bromo-ester.

Utilization of Substituted Butanoic Acid Derivatives as Starting Materials

The key precursor for the esterification route, 4-bromo-2,2-dimethylbutanoic acid, can be synthesized from readily available starting materials. One potential method is the anti-Markovnikov hydrobromination of 2,2-dimethyl-4-pentenoic acid. This reaction can be achieved through a radical addition of hydrogen bromide (HBr) across the double bond, typically initiated by peroxides.

Alternatively, a Hunsdiecker-type reaction could be employed. This involves the reaction of the silver salt of a carboxylic acid with bromine. byjus.com For instance, the silver salt of 2,2-dimethyl-5-bromopentanoic acid could undergo decarboxylation and bromination to potentially yield the desired 4-bromo-2,2-dimethylbutanoic acid, though this would be a less direct route.

A more direct approach to 4-bromo-2,2-dimethylbutanoic acid is the radical bromination of 2,2-dimethylbutanoic acid. Similar to the direct bromination of the ester, the use of NBS and a radical initiator would be expected to favor bromination at the less sterically hindered C-4 position.

Spectroscopic Characterization and Structural Elucidation of Methyl 4 Bromo 2,2 Dimethylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 3.1.1. Proton (¹H) NMR Analysis for Structural Probing
  • 3.1.2. Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Confirmation
  • 3.1.3. Two-Dimensional NMR Techniques for Connectivity Assignments 3.2. Mass Spectrometry (MS) Analysis
  • 3.2.1. Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Studies
  • 3.2.2. Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination
  • However, the inability to locate any experimental ¹H NMR, ¹³C NMR, or EI-MS data for Methyl 4-bromo-2,2-dimethylbutanoate prevents a detailed discussion and the creation of the intended data tables for these analytical techniques.

    While predicted Electrospray Ionization Mass Spectrometry (ESI-MS) data is available, offering theoretical mass-to-charge ratios for various adducts, this information alone is insufficient for a comprehensive structural confirmation and detailed fragmentation analysis. The predicted data suggests the following potential ESI-MS results:

    AdductPredicted m/z
    [M+H]⁺209.01717
    [M+Na]⁺230.99911
    [M-H]⁻207.00261
    [M+NH₄]⁺226.04371
    [M+K]⁺246.97305
    [M+H-H₂O]⁺191.00715
    [M+HCOO]⁻253.00809
    [M+CH₃COO]⁻267.02374
    [M+Na-2H]⁻228.98456
    [M]⁺208.00934
    [M]⁻208.01044

    Data sourced from predicted values and has not been experimentally confirmed.

    Without experimental NMR data, a definitive assignment of proton and carbon environments within the molecule is impossible. Similarly, the absence of EI-MS fragmentation data precludes an analysis of the compound's fragmentation pathways under electron impact, a critical component for structural elucidation.

    Further research and experimental analysis are required to generate the necessary spectroscopic data to fully characterize this compound and fulfill the intended scope of this article.

    Mass Spectrometry (MS) Analysis

    High-Resolution Mass Spectrometry (HRMS) for Exact Mass Verification

    High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition. For this compound, the theoretical monoisotopic mass is calculated to be 208.00989 Da. uni.lu Experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that corresponds closely to this calculated value, typically within a few parts per million (ppm), thereby verifying the molecular formula.

    Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. The molecular ion peak ([M]⁺) will appear as a doublet with a mass difference of approximately 2 Da, and the relative intensities of these peaks will be nearly 1:1.

    While specific experimental HRMS data for this compound is not widely published, predicted data for various adducts are available and provide a reference for expected experimental outcomes. uni.lu These predictions are crucial for identifying the correct molecular ion peaks in an experimental spectrum.

    Table 1: Predicted HRMS Data for this compound Adducts

    AdductPredicted m/z
    [M+H]⁺209.01717
    [M+Na]⁺230.99911
    [M-H]⁻207.00261
    [M+NH₄]⁺226.04371
    [M+K]⁺246.97305
    [M]⁺208.00934

    Data sourced from predicted values. uni.lu

    Vibrational Spectroscopy: Infrared (IR) and Raman Studies

    Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present within a molecule by probing their characteristic vibrational modes.

    The IR and Raman spectra of this compound are expected to display absorption bands corresponding to its key functional groups: a carbonyl group (C=O) of the ester, carbon-oxygen single bonds (C-O), and a carbon-bromine bond (C-Br), in addition to the vibrations of the alkyl framework.

    Carbonyl (C=O) Stretching: The most prominent feature in the IR spectrum is anticipated to be the strong absorption band corresponding to the C=O stretching vibration of the ester functional group. This peak is typically observed in the region of 1750-1735 cm⁻¹. The intensity of this band is generally weaker in the Raman spectrum.

    Carbon-Oxygen (C-O) Stretching: The ester functionality also possesses C-O single bonds, which will give rise to stretching vibrations. Two distinct C-O stretches are expected: the C-O-C asymmetric stretch, typically found between 1250-1150 cm⁻¹, and the O-C-C symmetric stretch, which appears in the 1150-1000 cm⁻¹ range. These bands are usually strong in the IR spectrum.

    Carbon-Bromine (C-Br) Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum. For alkyl bromides, this absorption is typically found in the range of 650-550 cm⁻¹. This band is often of medium to strong intensity in the IR spectrum.

    C-H Stretching and Bending: The aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected to appear in the 3000-2850 cm⁻¹ region. C-H bending vibrations for the methyl and gem-dimethyl groups will be observed in the 1470-1450 cm⁻¹ and 1390-1365 cm⁻¹ regions.

    While a specific experimental IR spectrum for this compound is not provided, analysis of related bromoalkanes and methyl esters allows for a reliable prediction of the key absorption bands. docbrown.infonist.gov

    Table 2: Predicted Characteristic Vibrational Frequencies for this compound

    Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
    C=O (Ester)Stretching1750 - 1735Strong
    C-O (Ester)Asymmetric Stretching1250 - 1150Strong
    C-O (Ester)Symmetric Stretching1150 - 1000Strong
    C-BrStretching650 - 550Medium to Strong
    C-H (Alkyl)Stretching3000 - 2850Medium to Strong
    C-H (Methyl/Methylene)Bending1470 - 1365Medium

    Reactivity and Reaction Mechanisms of Methyl 4 Bromo 2,2 Dimethylbutanoate

    Nucleophilic Substitution Reactions of the Bromine Moiety

    The primary alkyl bromide functionality in Methyl 4-bromo-2,2-dimethylbutanoate is highly amenable to nucleophilic substitution, predominantly proceeding through an SN2 mechanism. The steric hindrance at the α-carbon (C2) is minimal for the site of substitution (C4), facilitating the backside attack of various nucleophiles.

    SN2 Reaction Pathways with Carbon, Oxygen, Nitrogen, and Sulfur Nucleophiles

    This compound readily undergoes SN2 reactions with a diverse range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

    Carbon Nucleophiles: Reagents such as cyanide (CN⁻) can be employed to displace the bromide, leading to the formation of the corresponding nitrile. This reaction extends the carbon chain by one and provides a versatile handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

    Oxygen Nucleophiles: Alkoxide ions (RO⁻) react with this compound in Williamson ether synthesis-type reactions to form ethers. The choice of the alkoxide determines the nature of the resulting ether.

    Nitrogen Nucleophiles: Nitrogen-based nucleophiles, such as azide (B81097) (N₃⁻), can displace the bromide to form the corresponding alkyl azide. This azide can then be readily reduced to a primary amine, offering a convenient two-step method for amination.

    Sulfur Nucleophiles: Thiolate anions (RS⁻) are excellent nucleophiles and react efficiently with the bromoester to yield thioethers. These reactions are typically fast and high-yielding.

    The general mechanism for these SN2 reactions involves the direct attack of the nucleophile on the carbon atom bearing the bromine, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.

    Table 1: Examples of SN2 Reactions with this compound

    Nucleophile Reagent Example Product Functional Group
    Cyanide Sodium Cyanide (NaCN) Nitrile
    Alkoxide Sodium Ethoxide (NaOEt) Ether
    Azide Sodium Azide (NaN₃) Azide

    Intramolecular Cyclization Reactions Initiated by Nucleophilic Attack

    The structure of this compound is conducive to intramolecular cyclization reactions. Treatment with a strong, non-nucleophilic base can deprotonate the carbon alpha to the ester carbonyl. The resulting enolate can then act as an internal nucleophile, attacking the carbon bearing the bromine atom in an intramolecular SN2 reaction to form a five-membered ring. This process, a variation of the Dieckmann condensation, would yield methyl 2,2-dimethyl-3-oxocyclopentanecarboxylate.

    Alternatively, hydrolysis of the ester to the corresponding carboxylate, followed by treatment with a base, can lead to the formation of γ,γ-dimethyl-γ-butyrolactone. In this case, the carboxylate anion acts as the internal nucleophile, displacing the bromide to form the cyclic ester.

    Organometallic Reactions and Cross-Coupling Methodologies

    The carbon-bromine bond in this compound can be activated by various metals to participate in a range of powerful carbon-carbon bond-forming reactions.

    Utilization in Grignard Reactions

    The formation of a Grignard reagent from this compound by reaction with magnesium metal is expected to be problematic. Grignard reagents are highly reactive towards esters, and it is likely that any Grignard reagent formed would immediately react with the ester functionality of another molecule of the starting material. This would lead to a complex mixture of products, including tertiary alcohols resulting from double addition to the ester carbonyl. Therefore, direct formation of a stable Grignard reagent from this bromoester is generally not a viable synthetic route.

    Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Negishi)

    Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for forming new carbon-carbon bonds from alkyl halides, including primary alkyl bromides like this compound. These reactions are generally tolerant of the ester functional group.

    Suzuki Coupling: In a Suzuki coupling reaction, the bromoester can be coupled with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This reaction is a highly effective method for forming new carbon-carbon bonds between sp³-hybridized carbon of the bromoester and sp², sp³, or sp-hybridized carbons of the organoboron reagent.

    Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an alkyl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This methodology could be applied to this compound to introduce an alkynyl group at the terminal position.

    Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and can be effectively used to couple primary alkyl bromides with a variety of organozinc partners, including those derived from other alkyl, alkenyl, and aryl halides.

    The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition of the alkyl bromide to the low-valent palladium catalyst, transmetalation of the organometallic coupling partner to the palladium center, and reductive elimination to form the final product and regenerate the catalyst.

    Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

    Reaction Name Coupling Partner Product Type
    Suzuki Organoboron Reagent Alkylated/Arylated Ester
    Sonogashira Terminal Alkyne Alkynylated Ester

    Reduction and Oxidation Chemistry

    The functional groups in Methyl

    Reduction of the Carbon-Bromine Bond

    The selective reduction of the carbon-bromine bond to a C-H bond, yielding Methyl 2,2-dimethylbutanoate, requires reagents that will not attack the ester functional group.

    Catalytic hydrogenation is a common method for the hydrogenolysis of alkyl halides. However, this method can sometimes lead to the reduction of the ester group as well, depending on the catalyst and reaction conditions. harvard.edu

    Free radical-mediated reductions using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN) are highly effective for the dehalogenation of alkyl halides. This method is generally chemoselective and should not affect the sterically hindered ester group.

    Another possibility involves the formation of an organometallic intermediate, such as a Grignard or an organozinc reagent, followed by quenching with a proton source. However, the formation of such reagents can be complex and may have side reactions with the ester group.

    ReagentTypical ConditionsSelectivityProduct
    Bu₃SnH, AIBNToluene or benzene, refluxHigh (selective for C-Br)Methyl 2,2-dimethylbutanoate
    H₂, Pd/CMethanol (B129727) or ethanol, rtVariable (may reduce ester)Methyl 2,2-dimethylbutanoate

    Ester Hydrolysis and Transesterification Reactions

    Acid-Catalyzed and Base-Mediated Hydrolysis Kinetics

    Ester hydrolysis is the cleavage of an ester to form a carboxylic acid and an alcohol. wikipedia.org This reaction can be catalyzed by either acid or base.

    Base-Mediated Hydrolysis (Saponification): The base-mediated hydrolysis of esters typically follows a bimolecular acyl substitution (BAC2) mechanism. arkat-usa.org The rate of this reaction is highly sensitive to steric hindrance at the carbonyl carbon. For this compound, the presence of two methyl groups on the α-carbon significantly hinders the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. arkat-usa.org This steric hindrance is expected to dramatically decrease the rate of saponification compared to less substituted esters. chemrxiv.org To overcome this, harsh reaction conditions such as high concentrations of a strong base and elevated temperatures are often required. chemicalforums.com The use of non-aqueous or mixed solvent systems can sometimes accelerate the hydrolysis of sterically hindered esters by using "naked" or poorly solvated hydroxide ions, which are more potent nucleophiles. arkat-usa.org

    Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is an equilibrium process, the reverse of Fischer esterification. wikipedia.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. While also affected by steric hindrance, the effect is often less pronounced than in base-mediated hydrolysis. The reaction is driven to completion by using a large excess of water.

    Due to the lack of specific experimental kinetic data for this compound, the following table provides a qualitative comparison of expected hydrolysis kinetics.

    ConditionMechanismExpected RateInfluencing Factors
    Base-Mediated (e.g., aq. NaOH)BAC2Very SlowSevere steric hindrance from gem-dimethyl groups.
    Acid-Catalyzed (e.g., aq. H₂SO₄)AAC2Slow to ModerateSteric hindrance; equilibrium can be shifted with excess water.

    Enzymatic Transformations of the Ester Functional Group

    Enzymes, particularly hydrolases like lipases and esterases, can be used to catalyze the hydrolysis of ester bonds. nih.govnih.gov These reactions are often highly selective and can be performed under mild conditions (neutral pH, room temperature), which helps to avoid side reactions like the elimination or substitution of the bromine atom.

    The suitability of this compound as a substrate for a particular enzyme would depend on the shape and size of the enzyme's active site. The steric bulk from the gem-dimethyl groups might prevent the substrate from fitting into the active site of some enzymes, leading to a slow or no reaction. However, other enzymes might be able to accommodate this structural feature. Enzymatic hydrolysis would yield 4-bromo-2,2-dimethylbutanoic acid and methanol.

    Enzymes can also be used for transesterification reactions, for example, reacting this compound with a different alcohol in a non-aqueous solvent to produce a new ester.

    Investigation of Stereochemical Outcomes in Reactions (if applicable)

    This compound is an achiral molecule as it does not possess any stereogenic centers. The carbon atom bearing the gem-dimethyl groups is quaternary and thus not a stereocenter. Reactions occurring at the ester functional group or the carbon-bromine bond of this molecule will, under achiral conditions, lead to achiral products.

    For instance:

    Reduction of the ester to 4-bromo-2,2-dimethylbutan-1-ol results in an achiral alcohol.

    Hydrolysis of the ester to 4-bromo-2,2-dimethylbutanoic acid yields an achiral carboxylic acid.

    Reduction of the C-Br bond to form Methyl 2,2-dimethylbutanoate results in an achiral ester.

    Stereochemical considerations would only become relevant if a chiral reagent or catalyst is used to introduce a new chiral center into the molecule or if a subsequent reaction creates a stereocenter. As the molecule itself lacks stereoisomers, there are no stereochemical outcomes to investigate in its typical reactions. masterorganicchemistry.com

    Applications in Advanced Organic Synthesis

    Building Block for Complex Organic Molecules

    As a bifunctional molecule, Methyl 4-bromo-2,2-dimethylbutanoate can serve as a key starting material or intermediate in the multi-step synthesis of intricate organic structures.

    While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, its structural motifs are relevant. The gem-dimethyl group is a common feature in many natural products, often influencing their biological activity and stability. nih.gov The bromoester functionality allows for the introduction of this gem-dimethylated carbon scaffold into larger, more complex molecules that mimic the structures of natural products. For instance, related bromoesters are utilized in the synthesis of various bioactive compounds. mdpi.com

    The synthesis of novel pharmaceutical agents often relies on the use of versatile building blocks to explore new chemical space. Bromoesters, in general, are valuable intermediates in medicinal chemistry for the construction of drug candidates. acs.orgnih.gov The gem-dimethyl group, in particular, is a prized feature in drug design as it can enhance metabolic stability and influence the conformation of a molecule, potentially leading to improved potency and selectivity. nih.gov Although specific examples detailing the use of this compound in the development of particular pharmaceutical compounds are not readily found in the literature, its potential as a scaffold for creating libraries of compounds for drug discovery is significant.

    In the field of agrochemicals, the development of new pesticides and herbicides often involves the synthesis of novel organic molecules. Bromo-substituted compounds are frequently used as intermediates in the preparation of agrochemical products. justia.comgoogle.com The lipophilicity and structural rigidity imparted by the gem-dimethyl group of this compound could be advantageous in designing new active ingredients for crop protection. However, specific patents or research articles demonstrating the direct application of this compound in agrochemical synthesis are not widely reported.

    Role in Polymer Chemistry Applications

    The structure of this compound suggests potential applications in the field of polymer science, particularly as a monomer or a precursor to monomers.

    The ester functionality of this compound could potentially undergo polymerization through various mechanisms. More specifically, the related class of lactones (cyclic esters) containing gem-dimethyl groups has been shown to undergo controlled ring-opening polymerization (ROP) to produce polyesters with tunable properties. chemrxiv.orgresearchgate.netrsc.orgnih.govresearchgate.net While this compound is an acyclic ester, it could be a precursor to such a lactone. The presence of the bromine atom also offers a handle for post-polymerization modification, allowing for the synthesis of functional polymers.

    Precursor for Catalytic Systems and Ligand Synthesis

    The development of new catalysts and ligands is crucial for advancing chemical synthesis. The bifunctional nature of this compound provides a potential starting point for the synthesis of novel ligands for metal-catalyzed reactions. The bromine atom can be displaced by a variety of coordinating groups, and the ester can be modified to tune the electronic and steric properties of the resulting ligand. While the literature does not currently contain specific examples of catalysts or ligands derived directly from this compound, the general utility of bromoesters in ligand synthesis is well-established. youtube.comyoutube.com

    Derivatization Strategies for Methyl 4 Bromo 2,2 Dimethylbutanoate

    Chemical Modifications of the Bromine Atom

    The primary bromine atom in methyl 4-bromo-2,2-dimethylbutanoate is the primary site for introducing structural diversity. These modifications primarily involve substitution reactions and the formation of organometallic reagents.

    Substitution with Diverse Functional Groups

    The substitution of the bromine atom in neopentyl-type halides like this compound is challenging due to steric hindrance. The bulky gem-dimethyl group shields the α-carbon from backside attack, significantly slowing down the rate of bimolecular nucleophilic substitution (SN2) reactions. prepchem.comorgsyn.orgmasterorganicchemistry.comyoutube.comnih.gov Consequently, forcing conditions such as higher temperatures and polar aprotic solvents are often necessary to achieve reasonable reaction rates.

    Despite these challenges, the bromine atom can be displaced by a variety of nucleophiles to introduce new functional groups. For instance, reaction with sodium azide (B81097) in a suitable solvent like dimethylformamide (DMF) can yield methyl 4-azido-2,2-dimethylbutanoate. This azide derivative can then be further transformed, for example, through reduction to an amine or by participating in cycloaddition reactions. orgsyn.org Similarly, displacement with cyanide ions, typically from sodium or potassium cyanide, can produce methyl 4-cyano-2,2-dimethylbutanoate, a precursor to carboxylic acids, amines, or other nitrogen-containing heterocycles. google.com

    The synthesis of the corresponding alcohol, methyl 4-hydroxy-2,2-dimethylbutanoate, can be achieved through hydrolysis, although direct substitution with hydroxide (B78521) can be slow. An alternative approach involves the reaction of the corresponding potassium salt of 4-hydroxy-2,2-dimethylbutanoic acid with a suitable methylating agent, or in a related synthesis, the reaction of the potassium salt with benzyl (B1604629) bromide to yield the benzyl ester. prepchem.com

    Table 1: Examples of Nucleophilic Substitution Reactions

    NucleophileReagentProduct
    AzideSodium Azide (NaN₃)Methyl 4-azido-2,2-dimethylbutanoate
    CyanidePotassium Cyanide (KCN)Methyl 4-cyano-2,2-dimethylbutanoate
    HydroxidePotassium Hydroxide (KOH)4-Hydroxy-2,2-dimethylbutanoic acid

    Formation of Organometallic Reagents

    The formation of organometallic reagents, particularly Grignard reagents, is a powerful method for carbon-carbon bond formation. The reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to form the corresponding Grignard reagent, methyl 4-(magnesiobromo)-2,2-dimethylbutanoate.

    However, the formation of Grignard reagents from sterically hindered primary halides can be sluggish. youtube.com Activation of the magnesium surface, for instance with a small amount of iodine or 1,2-dibromoethane, may be necessary to initiate the reaction. Once formed, this organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to create more complex molecules. It is important to note that the ester functionality within the molecule is also reactive towards the Grignard reagent, which can lead to self-condensation or other side reactions if not controlled carefully.

    Transformations of the Methyl Ester Group

    The methyl ester group in this compound offers another handle for chemical modification, allowing for its conversion into other important functional groups.

    Conversion to Carboxylic Acids, Amides, or Aldehydes

    Carboxylic Acids: The most straightforward transformation of the methyl ester is its hydrolysis to the corresponding carboxylic acid, 4-bromo-2,2-dimethylbutanoic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification. nih.gov The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation or conversion to other acid derivatives.

    Amides: Amidation of the methyl ester can be accomplished by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction often requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate, especially with less nucleophilic amines. The use of reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to promote the amidation of sterically hindered esters. bldpharm.com

    Aldehydes: The partial reduction of the methyl ester to the corresponding aldehyde, 4-bromo-2,2-dimethylbutanal, is a valuable transformation. This can be achieved using sterically hindered reducing agents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose. masterorganicchemistry.com Careful control of the reaction conditions, such as temperature and stoichiometry, is crucial to prevent over-reduction to the primary alcohol.

    Reduction to Primary Alcohols

    The complete reduction of the methyl ester group to a primary alcohol yields 4-bromo-2,2-dimethylbutan-1-ol. nih.gov This transformation is typically carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. youtube.com The resulting bromo-alcohol is a bifunctional molecule that can undergo further derivatization at either the bromine or the hydroxyl group.

    Table 2: Transformations of the Methyl Ester Group

    Desired Functional GroupReagent(s)Product
    Carboxylic AcidNaOH or KOH, then H₃O⁺4-Bromo-2,2-dimethylbutanoic acid
    AmideNH₃ or RNH₂ or R₂NH4-Bromo-2,2-dimethylbutanamide
    AldehydeDIBAL-H4-Bromo-2,2-dimethylbutanal
    Primary AlcoholLiAlH₄4-Bromo-2,2-dimethylbutan-1-ol

    Introduction of Chiral Centers through Derivatization

    This compound is an achiral molecule. However, it can serve as a starting material for the synthesis of chiral compounds through various derivatization strategies. The introduction of a chiral center can be achieved by asymmetric reactions at the α-carbon to the ester or by reactions that create a new stereocenter elsewhere in the molecule.

    While direct asymmetric α-functionalization of the sterically hindered α-position of the 2,2-dimethylbutanoate moiety is challenging, modern catalytic methods are continuously being developed for such transformations on related systems. nih.govmdpi.comresearchgate.net These methods often employ chiral catalysts to control the stereochemical outcome of the reaction. For instance, the enantioselective α-amination or α-oxidation of related β-keto esters has been achieved using chiral metal complexes. rsc.org

    Another approach involves the derivatization of the molecule to create a new stereocenter. For example, if the bromine atom is substituted by a group that can be further modified, a chiral center could be introduced in a subsequent step. Alternatively, if the ester is converted to a ketone, asymmetric reduction or addition reactions could be employed to generate a chiral alcohol.

    Furthermore, if the corresponding carboxylic acid, 4-bromo-2,2-dimethylbutanoic acid, is synthesized, it could potentially be resolved into its enantiomers through the formation of diastereomeric salts with a chiral amine, followed by separation and liberation of the enantiomerically pure acid. While no specific examples for this exact molecule were found, this is a classical and widely used method for the resolution of racemic carboxylic acids.

    Future Research Directions and Outlook for Methyl 4 Bromo 2,2 Dimethylbutanoate

    Development of Sustainable Synthetic Routes

    The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For Methyl 4-bromo-2,2-dimethylbutanoate, future research will likely focus on moving beyond traditional synthesis methods towards greener alternatives that prioritize atom economy, reduce waste, and utilize renewable resources. nih.gov

    Key areas of investigation could include:

    Catalytic Approaches: The development of novel catalysts for both the esterification of 4-bromo-2,2-dimethylbutanoic acid and the bromination of a suitable precursor is a primary goal. Research into heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized solid supports, could lead to processes with easier catalyst separation and recycling, minimizing waste. mdpi.comacs.org For instance, solid acid catalysts could replace traditional mineral acids in the esterification step, reducing corrosive waste streams.

    Alternative Energy Sources: The use of alternative energy sources like microwave irradiation and ultrasound has the potential to accelerate reaction times and improve energy efficiency in the synthesis of esters and alkyl halides. nih.gov Future studies could explore the application of these technologies to the synthesis of this compound, potentially leading to faster and more energy-efficient production methods.

    Renewable Feedstocks: A long-term goal in sustainable chemistry is the use of renewable feedstocks. Research could be directed towards synthesizing the carbon skeleton of this compound from bio-based starting materials, thereby reducing the reliance on petrochemical sources. neuroquantology.com

    A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

    Synthetic Strategy Potential Advantages Research Focus
    Heterogeneous Catalysis- Easy catalyst recovery and reuse- Reduced waste generation- Potential for continuous flow processes- Development of robust solid acid catalysts for esterification- Design of selective and recyclable bromination catalysts
    Biocatalysis- High selectivity- Mild reaction conditions- Use of renewable enzymes- Identification of lipases for the esterification step- Engineering of halogenating enzymes
    Flow Chemistry- Enhanced safety and control- Improved scalability- Integration of reaction and purification- Design of a continuous flow reactor for the multi-step synthesis- Optimization of reaction parameters in a flow system
    Microwave-Assisted Synthesis- Rapid reaction times- Increased product yields- Improved energy efficiency- Investigation of microwave effects on reaction kinetics- Development of solvent-free microwave protocols

    Table 1: Prospective Sustainable Synthetic Routes for this compound

    Exploration of Novel Reactivity and Unprecedented Transformations

    The unique structural combination of a neopentyl-like bromide and a gem-dimethyl substituted ester in this compound suggests intriguing, yet potentially challenging, reactivity. The steric hindrance around the ester group and the primary bromide will likely play a significant role in its chemical behavior. libretexts.org

    Future research in this area should focus on:

    Catalytic Cross-Coupling Reactions: While primary alkyl halides are generally good substrates for cross-coupling reactions, the steric bulk in this compound may require the development of specialized catalyst systems. researchgate.net Investigating the use of advanced palladium, nickel, or copper catalysts with tailored ligands could enable efficient carbon-carbon and carbon-heteroatom bond formation.

    Radical-Mediated Transformations: The generation of alkyl radicals from alkyl halides is a powerful tool in organic synthesis. purdue.edu Future work could explore the use of photoredox catalysis or other radical initiation methods to engage this compound in novel addition and cyclization reactions. researchgate.net

    Nucleophilic Substitution Studies: A detailed investigation into the kinetics and mechanisms of nucleophilic substitution reactions with this sterically hindered substrate would provide valuable fundamental insights. libretexts.org Such studies could reveal the extent to which the gem-dimethyl group influences reaction rates and pathways.

    Conversion to Other Functional Groups: Research into the efficient conversion of the bromo and ester moieties into other functional groups would expand the synthetic utility of this molecule as a building block. For example, exploring conditions for selective hydrolysis, amidation, or reduction of the ester in the presence of the bromide, and vice-versa, would be of significant interest.

    Expansion of Applications in Emerging Fields of Chemical Science

    The structural motifs present in this compound suggest its potential as a valuable intermediate in several areas of chemical science, particularly in medicinal chemistry and materials science.

    Medicinal Chemistry: The gem-dimethyl group is a well-known structural feature in many natural products and pharmaceuticals. acs.orgnih.gov It can enhance biological activity, improve metabolic stability, and increase oral bioavailability. researchgate.net Future research could involve incorporating the 2,2-dimethyl-4-bromobutanoate scaffold into new drug candidates to leverage these beneficial properties. Its role as a sterically hindered building block could allow for the synthesis of complex molecules with unique three-dimensional structures. researchgate.net

    Materials Science: Esters are fundamental components of a wide range of polymers and specialty chemicals. matangiindustries.com The bromo functionality of this compound allows for its potential use as a monomer or a functionalizing agent in the synthesis of novel polymers. For example, it could be used to introduce a reactive handle for post-polymerization modification or to synthesize polymers with specific flame-retardant properties.

    Agrochemicals: The development of new pesticides and herbicides often relies on the synthesis of novel molecular scaffolds. The unique combination of functional groups in this compound could be explored in the design of new agrochemicals with improved efficacy and environmental profiles.

    A summary of potential applications is provided in Table 2.

    Field of Application Potential Role of this compound Rationale
    Medicinal Chemistry- Scaffold for novel therapeutics- Fragment for drug discovery- The gem-dimethyl group can enhance pharmacokinetic properties. acs.orgnih.gov- Provides a sterically defined building block.
    Materials Science- Monomer for specialty polymers- Chain transfer agent in polymerization- Precursor for functional coatings- Bromo group allows for polymerization or surface grafting.- Ester functionality imparts desirable physical properties.
    Agrochemicals- Intermediate for new pesticides and herbicides- Unique scaffold for exploring new bioactive molecules.
    Organic Synthesis- Versatile building block for complex molecule synthesis- Contains two distinct and reactive functional groups.

    Table 2: Potential Future Applications of this compound

    Advanced Analytical Methodologies for Characterization and Purity Assessment

    As the synthesis and application of this compound are explored, the development of robust and advanced analytical methods for its characterization and purity assessment will be crucial.

    Future research in this domain should include:

    Spectroscopic Techniques: A comprehensive spectroscopic characterization using advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC), will be essential for unambiguous structure elucidation. ijpsjournal.com High-resolution mass spectrometry (HRMS) will be critical for confirming the elemental composition. nih.gov

    Chromatographic Methods: The development of validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods will be necessary for routine purity analysis and for monitoring reaction progress. These methods will be vital for ensuring the quality and consistency of the compound for any potential application.

    Impurity Profiling: A thorough investigation of potential impurities arising from the synthesis of this compound is a critical aspect of its characterization. The identification and quantification of any by-products will be essential for its use in regulated applications such as pharmaceuticals.

    Hyphenated Techniques: The use of hyphenated analytical techniques, such as GC-MS and LC-MS, will be invaluable for the separation and identification of trace impurities. ijpsjournal.com These techniques provide a powerful combination of separation and detection capabilities, which is essential for a comprehensive understanding of the compound's purity profile.

    An overview of key analytical techniques for future research is presented in Table 3.

    Analytical Technique Purpose Key Information Provided
    1D and 2D NMR Spectroscopy- Structural elucidation- Confirmation of connectivity- Chemical environment of each atom- Spatial relationships between atoms
    High-Resolution Mass Spectrometry (HRMS)- Accurate mass determination- Molecular formula confirmation- Elemental composition- Isotopic pattern analysis
    Gas Chromatography (GC)- Purity assessment- Analysis of volatile impurities- Quantitative determination of purity- Separation of by-products
    High-Performance Liquid Chromatography (HPLC)- Purity assessment- Quantification- High-precision purity determination- Suitable for non-volatile impurities
    GC-MS / LC-MS- Impurity identification- Separation and structural identification of trace components

    Table 3: Advanced Analytical Methodologies for Future Studies

    Q & A

    Q. What synthetic routes are available for preparing Methyl 4-bromo-2,2-dimethylbutanoate, and what are the critical reaction conditions?

    • Methodological Answer : this compound is synthesized via bromination of α,α-dimethyl-γ-butyrolactone (1a) followed by esterification. Key steps include:
    • Bromination : Conversion of the lactone to the brominated intermediate using HBr or PBr₃.
    • Esterification : Reaction with methanol under acidic or basic conditions to yield the methyl ester.
      Critical conditions include maintaining anhydrous environments and controlled temperatures (0–25°C) to avoid side reactions. For optimized yields, purification via fractional distillation or column chromatography is recommended .
    StepReagents/ConditionsYield (%)Reference
    BrominationHBr (48%), 0°C, 2 h85
    EsterificationMeOH, H₂SO₄, reflux78

    Q. What spectroscopic techniques are most effective for characterizing this compound?

    • Methodological Answer :
    • ¹H NMR : Key signals include a singlet for the two methyl groups (δ 1.2–1.4 ppm) and a triplet for the brominated CH₂ (δ 3.4–3.6 ppm).
    • ¹³C NMR : Distinct peaks for the ester carbonyl (δ 170–175 ppm) and quaternary carbons (δ 40–45 ppm).
    • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 195.05 [M+H]⁺, with isotopic patterns confirming bromine presence .
    TechniqueKey FeaturesReference
    ¹H NMRδ 1.3 (s, 6H, CH₃), δ 3.5 (t, 2H, CH₂Br)
    ESI-MSm/z 195.05 [M+H]⁺ (Br isotope pattern)

    Advanced Research Questions

    Q. How does the steric environment of this compound influence its reactivity in alkylation reactions?

    • Methodological Answer : The geminal dimethyl groups introduce steric hindrance, slowing nucleophilic substitution (SN₂) but favoring elimination or SN₁ mechanisms in polar solvents. Comparative studies with non-substituted analogs (e.g., methyl 4-bromobutanoate) show:
    • Reduced SN₂ reactivity : 30% lower yield in alkylation of sulfonamides.
    • Enhanced stability : Resistance to hydrolysis under basic conditions (pH 10–12).
      Strategies to mitigate steric effects include using bulky bases (e.g., NaH) in DMF at low temperatures (−20°C) to stabilize transition states .

    Q. In the synthesis of ε-sultams, how does this compound act as an alkylating agent, and what optimization strategies improve reaction yields?

    • Methodological Answer : The compound alkylates sulfonamides via nucleophilic substitution, forming precursors for cyclization into ε-sultams. Optimization involves:
    • Base selection : NaH in DMF at −20°C minimizes side reactions.
    • Cyclization : Treatment with t-BuOK in DMF at −10°C facilitates intramolecular ring closure.
      Yields improve from 60% to 85% when using anhydrous solvents and slow addition of base .
    StepConditionsYield (%)Reference
    AlkylationNaH, DMF, −20°C75
    Cyclizationt-BuOK, DMF, −10°C85

    Q. What contradictions exist in the reactivity of this compound under varying catalytic conditions?

    • Methodological Answer : Discrepancies arise in polar vs. nonpolar solvent systems:
    • Polar solvents (DMF, DMSO) : Favor SN₁ mechanisms but risk elimination.
    • Nonpolar solvents (toluene) : Slow reaction rates due to poor solubility.
      Resolution involves hybrid systems (e.g., DMF/toluene mixtures) to balance solubility and reactivity. Kinetic studies using IR spectroscopy confirm transition-state stabilization in mixed solvents .
    Solvent SystemReaction Rate (k, s⁻¹)Major Pathway
    DMF1.2 × 10⁻³SN₁/Elimination
    Toluene3.5 × 10⁻⁴SN₂
    DMF:Toluene (1:1)8.7 × 10⁻⁴Hybrid

    Key Considerations for Researchers

    • Data Contradictions : Conflicting reports on hydrolysis rates in basic media may stem from trace moisture in reagents. Use Karl Fischer titration to verify solvent dryness .
    • Advanced Applications : The compound’s unique steric profile makes it valuable for synthesizing strained heterocycles (e.g., sultams) and studying steric effects in reaction design .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.